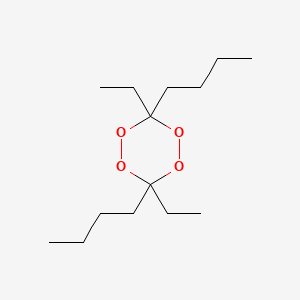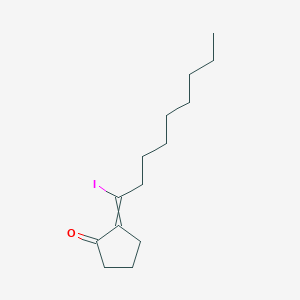
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane is an organic peroxide compound characterized by its unique structure containing four oxygen atoms in a cyclic arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method is the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, which leads to the formation of the tetroxane ring structure . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: It can be reduced to form simpler organic compounds.
Substitution: The tetroxane ring can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acids (such as sulfuric acid), and organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while reduction reactions may produce simpler hydrocarbons .
Applications De Recherche Scientifique
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane has several scientific research applications, including:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a crosslinking agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of butyl and ethyl groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another tetroxane compound with tetramethyl groups.
Uniqueness
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane is unique due to its specific substituents (butyl and ethyl groups), which can influence its chemical properties and reactivity. This uniqueness makes it suitable for specific applications where other tetroxanes may not be as effective .
Propriétés
Numéro CAS |
914917-05-8 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
3,6-dibutyl-3,6-diethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C14H28O4/c1-5-9-11-13(7-3)15-17-14(8-4,18-16-13)12-10-6-2/h5-12H2,1-4H3 |
Clé InChI |
MLHCKHVLDSERTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OOC(OO1)(CC)CCCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)

![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)
